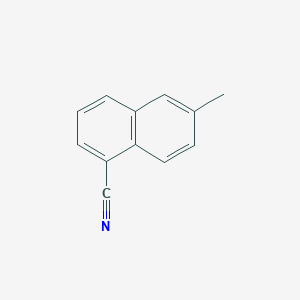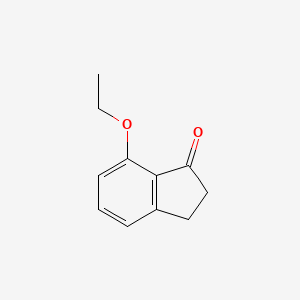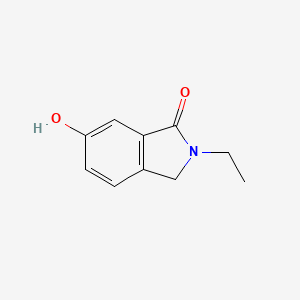
2-Ethyl-6-hydroxyisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-hydroxyisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family This compound is characterized by a fused ring system containing a nitrogen atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-hydroxyisoindolin-1-one can be achieved through various methods. One common approach involves the selective addition of organometallic reagents to phthalimides, followed by reduction. For example, the reaction of 2-alkynylbenzoic acids with primary amines can lead to the formation of hydroxyisoindolinones under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. Ultrasonic-assisted synthesis has been reported as a practical approach, offering high efficiency and yields. This method can be performed on a multigram scale and extended to access other isoindolinone derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-6-hydroxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., RMgX, RLi), palladium or rhodium catalysts for oxidative C–H activation, and reducing agents like sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of phthalimides can yield various hydroxyisoindolinone derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile precursor in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents due to its bioactive properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrogen atom in the ring system play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyisoindolin-1-one: Similar in structure but with different substituents, leading to varied biological activities.
N-Isoindoline-1,3-dione: Contains a carbonyl group at positions 1 and 3, exhibiting different reactivity and applications.
Uniqueness
2-Ethyl-6-hydroxyisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-ethyl-6-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-11-6-7-3-4-8(12)5-9(7)10(11)13/h3-5,12H,2,6H2,1H3 |
Clave InChI |
DUHAMERVAOYUJZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2=C(C1=O)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





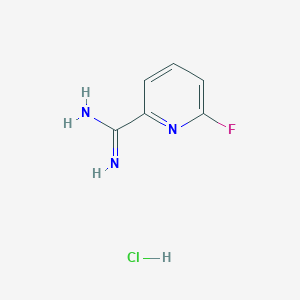
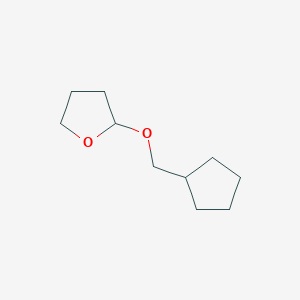

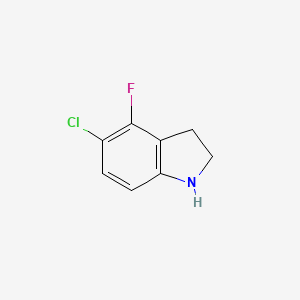

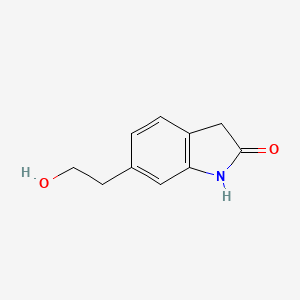

![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
